molecular formula C22H25N3O3 B2548647 4-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one CAS No. 1797537-16-6

4-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one

Cat. No.: B2548647
CAS No.: 1797537-16-6
M. Wt: 379.46
InChI Key: AWIVLLOLHOIZRV-UHFFFAOYSA-N
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Description

4-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of piperidine derivatives and has a complex molecular structure that includes a pyrrolidinone ring, a piperidine ring, and a methylpyridine moiety.

Preparation Methods

The synthesis of 4-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the methylpyridine moiety: This step often involves a nucleophilic substitution reaction where the methylpyridine group is introduced to the piperidine ring.

    Formation of the pyrrolidinone ring: This step involves the cyclization of the intermediate compound to form the final pyrrolidinone ring.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

4-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a component in industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one can be compared with other similar compounds, such as:

    Methyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate: This compound shares a similar structure but has a benzoate group instead of a pyrrolidinone ring.

    Other piperidine derivatives: Compounds with similar piperidine rings but different substituents can be compared to highlight the unique properties of this compound.

Properties

IUPAC Name

4-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-16-6-5-9-20(23-16)28-19-10-12-24(13-11-19)22(27)17-14-21(26)25(15-17)18-7-3-2-4-8-18/h2-9,17,19H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIVLLOLHOIZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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